Allyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Allyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a tetracyclic pyrimidine derivative characterized by a fused pyrido[2,3-d]pyrimidine core. Key structural features include:
- 2-(Allylthio) substituent: A sulfur-containing allyl group at position 2, which may enhance reactivity and influence intermolecular interactions.
- 5-(4-Isopropylphenyl) group: A bulky aromatic substituent at position 5, likely increasing lipophilicity and steric effects.
- 7-Methyl group: A small alkyl substituent contributing to steric and electronic modulation.
- 4-Oxo and 6-allyl carboxylate groups: Polar functionalities that may govern solubility and hydrogen-bonding patterns.
Properties
IUPAC Name |
prop-2-enyl 7-methyl-4-oxo-5-(4-propan-2-ylphenyl)-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-6-12-30-23(29)18-15(5)25-21-20(22(28)27-24(26-21)31-13-7-2)19(18)17-10-8-16(9-11-17)14(3)4/h6-11,14,19H,1-2,12-13H2,3-5H3,(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXFFXBUUKOSMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)C(C)C)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
The compound shares structural motifs with other pyrimidine derivatives reported in the literature. Below is a detailed comparison based on substituents, synthesis, and physicochemical properties:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Lipophilicity :
- The 4-isopropylphenyl group in the target compound (logP ~4.5 estimated) confers higher lipophilicity compared to the phenyl (logP ~3.1) and 3,4,5-trimethoxyphenyl (logP ~2.8) groups in analogs .
- The allylthio group may further increase hydrophobicity relative to oxo or thione groups.
Hydrogen-Bonding Potential: The 4-oxo group in the target compound can act as a hydrogen-bond acceptor, similar to analogs with oxo/thione groups. However, the 2-allylthio group lacks strong hydrogen-bonding capacity compared to 2-thioxo or 2-oxo groups in other derivatives .
Synthetic Routes: The synthesis of the target compound likely involves cyclocondensation of substituted pyrimidine precursors, analogous to methods used for Allyl 1-(3-chloro-2-hydroxypropyl)-4-methyl-6-phenyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate, where AlCl₃ catalyzes ring closure .
Crystallographic Considerations :
- The 4-isopropylphenyl group may induce steric hindrance, affecting crystal packing. Tools like SHELXL () are critical for resolving such complex structures .
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